REACTION_CXSMILES
|
[S:1](=[C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH2:5]1)(=[O:3])=[O:2].[CH2:14]([NH2:18])[CH2:15][CH2:16][CH3:17].C(#[N:21])C>>[CH2:14]([NH:18][S:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:21])(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])=[O:2])[CH2:15][CH2:16][CH3:17]
|
Name
|
4-(sulfonyl)benzenesulfonyl chloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=C1CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by a procedure
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a thick residue
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
to collect a white solid
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
A recrystallization from 190 proof ethanol (4 ml/g) and water (4 ml/g)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |